molecular formula C10H11Cl2N B1365005 2-(2,5-Dichlorophenyl)pyrrolidine CAS No. 383127-70-6

2-(2,5-Dichlorophenyl)pyrrolidine

Cat. No. B1365005
CAS RN: 383127-70-6
M. Wt: 216.1 g/mol
InChI Key: QPWHFAUOXMVIQL-UHFFFAOYSA-N
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Description

“2-(2,5-Dichlorophenyl)pyrrolidine” is a compound with the molecular formula C10H11Cl2N and a molecular weight of 216.11 . It is also known as Deschloroketamine (DK), a designer drug first synthesized in the 1970s.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring attached to a 2,5-dichlorophenyl group . The InChI code for this compound is 1S/C10H11Cl2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 .


Physical And Chemical Properties Analysis

“this compound” is a solid or liquid compound that should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

  • Molecular Structure Analysis : The study of molecular structures related to pyrrolidine derivatives, such as the analysis of their conformation and interactions, has been a focus. For example, the structural analysis of compounds like Diethyl 1-(3,4-dichlorophenyl)-5-oxo-3-(2-thienyl)-2,2-pyrrolidinedicarboxylate reveals insights into their molecular configurations (Ray et al., 1998).

  • Synthesis and Application in Medicine and Industry : Pyrrolidines are significant in the synthesis of various compounds with potential medical and industrial applications. For instance, research into the synthesis of pyrrolidines via cycloaddition processes has been conducted, highlighting their use in medicine and as agrochemical substances (Żmigrodzka et al., 2022).

  • Crystallography Studies : Crystallographic studies of pyrrolidine derivatives have been conducted to understand their molecular geometry and interactions. For instance, the crystal structure of 3′‐(2‐Chloro­phenyl)‐1′‐methyl‐4′nitro­spiro­[indan‐2,2′‐pyrrolidine]‐1,3‐dione was analyzed to comprehend its molecular arrangement (Selvanayagam et al., 2004).

  • Formulation Development in Pharmacology : The development of formulations for poorly water-soluble compounds, which can include pyrrolidine derivatives, is an area of active research. This is crucial for enhancing the bioavailability and therapeutic efficacy of such compounds in clinical settings (Burton et al., 2012).

  • Study of Metal Complexes : The investigation into the synthesis and characterization of metal complexes involving pyrrolidine derivatives has been significant. These studies can inform various applications in chemistry and materials science (Amirnasr et al., 2001).

  • Anticonvulsant Activity Research : The exploration of pyrrolidine derivatives as potential anticonvulsant agents, through the synthesis and pharmacological evaluation of these compounds, indicates their potential therapeutic application (Rybka et al., 2017).

  • Stereoselective Studies in Pharmacology : Investigating the stereoselective behavior of pyrrolidine derivatives, such as their enantiomeric properties and binding characteristics, is crucial for developing effective pharmaceutical agents (Carosati et al., 2009).

  • Biocatalysis and Synthesis : The use of biocatalysts for the synthesis of pyrrolidine alkaloids demonstrates the integration of enzymatic processes in chemical synthesis, highlighting an environmentally friendly approach (Costa et al., 2018).

  • Anticancer Research : The exploration of pyrrolidine derivatives in anticancer research, such as their effects on murine sarcoma, provides insights into their potential as therapeutic agents (Naik et al., 1987).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Future Directions

Pyrrolidine and its derivatives, including “2-(2,5-Dichlorophenyl)pyrrolidine”, continue to attract interest due to their diverse biological activities and potential therapeutic applications . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

2-(2,5-Dichlorophenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical processes within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, thereby affecting the energy balance and overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, altering their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Toxicity studies have indicated that high doses of this compound can cause adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and the levels of specific metabolites. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its overall efficacy and toxicity. Studies have shown that this compound can be distributed to various cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interaction with other biomolecules and its overall biological effects. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action .

properties

IUPAC Name

2-(2,5-dichlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWHFAUOXMVIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299313
Record name 2-(2,5-Dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383127-70-6
Record name 2-(2,5-Dichlorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383127-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.